Nafamostat

Catalog No.
S596905
CAS No.
81525-10-2
M.F
C19H17N5O2
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafamostat

CAS Number

81525-10-2

Product Name

Nafamostat

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24)

InChI Key

MQQNFDZXWVTQEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Synonyms

6'-amidino-2-naphthyl 4-guanidinobenzoate, FUT 175, FUT-175, nafamostat, nafamostat dihydrochloride, nafamostat mesilate, nafamostat mesylate, nafamstat mesilate

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Anticoagulant Properties

Nafamostat mesylate acts as a broad-spectrum serine protease inhibitor, meaning it can block the activity of various enzymes involved in blood clotting. This property makes it a potential anticoagulant, and researchers are investigating its efficacy and safety in various scenarios, including:

  • Hemodialysis: During hemodialysis, blood needs to flow freely through a machine for filtration. Nafamostat mesylate is being explored as an anticoagulant to prevent blood clots during this procedure [].
  • Blood purification: In critically ill patients, blood purification techniques may be used to remove harmful substances from the blood. Nafamostat mesylate is being studied as an anticoagulant during these procedures [].

Antiviral Potential

Recent research suggests that nafamostat mesylate may have antiviral properties. It has been shown to inhibit the activity of an enzyme called TMPRSS2, which some viruses, including SARS-CoV-2 (the virus that causes COVID-19), use to enter host cells. This has led to investigations into its potential use as a treatment for COVID-19, either alone or in combination with other therapies [, ].

Nafamostat mesilate is a synthetic compound classified as a serine protease inhibitor, primarily used for its anticoagulant properties. It is known for its rapid action and is employed in medical settings, particularly during hemodialysis, to inhibit the conversion of fibrinogen into fibrin by blocking various serine proteases such as thrombin and factor Xa. The chemical formula for nafamostat is C19H17N5O2C_{19}H_{17}N_{5}O_{2}, with a molar mass of approximately 347.378 g/mol . This compound exhibits a unique mechanism of action by forming a stable acyl-enzyme intermediate with its target proteases, thereby effectively inhibiting their activity .

Nafamostat operates mainly through competitive inhibition, where it binds to the active sites of serine proteases, preventing substrate access. The interaction with these enzymes can be characterized as a time-dependent competitive inhibition, meaning that the binding affinity increases over time as the enzyme transitions into an acyl-enzyme complex . Nafamostat has been shown to inhibit the activation of trypsinogen to trypsin and subsequently block the inflammatory cascade associated with various physiological responses .

Nafamostat exhibits a broad range of biological activities beyond its anticoagulant effects. It has been reported to possess anti-inflammatory properties by inhibiting lipopolysaccharide-induced nitric oxide production and reducing levels of interleukin-6 and interleukin-8 in cultured cells . Additionally, nafamostat has demonstrated neuroprotective effects during ischemia-induced brain injury by modulating antithrombin activity . Its potential antiviral activity has garnered attention, particularly in the context of COVID-19, where it inhibits the entry of the SARS-CoV-2 virus into human lung cells by targeting the transmembrane protease serine 2 (TMPRSS2) .

Nafamostat is primarily used in clinical settings for:

  • Anticoagulation: Preventing blood clot formation during procedures such as hemodialysis.
  • Treatment of Acute Pancreatitis: By inhibiting pancreatic proteases that contribute to inflammation.
  • Potential Antiviral Therapy: Investigated for use against COVID-19 due to its ability to inhibit viral entry into cells.
  • Anti-inflammatory

Nafamostat has been extensively studied for its interactions with various biological targets. It inhibits multiple serine proteases involved in coagulation and inflammation, including thrombin, factor Xa, and kallikrein . Interaction studies have shown that nafamostat binds competitively to these enzymes, leading to significant reductions in their activity. Moreover, studies have indicated that nafamostat may also interact with other signaling pathways, including those involving tumor necrosis factor-alpha and protease-activated receptors, further expanding its therapeutic potential .

Several compounds exhibit similar properties to nafamostat, particularly within the class of serine protease inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
CamostatSerine protease inhibitorApproved for chronic pancreatitis; antiviral properties against SARS-CoV-2
GabexateSerine protease inhibitorUsed primarily in Japan; effective in preventing postoperative complications
AprotininBroad-spectrum serine protease inhibitorUsed in cardiac surgery; risk of anaphylaxis
Unfractionated HeparinAnticoagulantWorks through different mechanisms; does not specifically inhibit serine proteases

Nafamostat stands out due to its rapid action and unique ability to form stable acyl-enzyme complexes with target proteases, making it particularly effective in acute settings such as hemodialysis. Its potential applications in antiviral therapy also differentiate it from other compounds within this class.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

347.13822480 g/mol

Monoisotopic Mass

347.13822480 g/mol

Heavy Atom Count

26

UNII

Y25LQ0H97D

Drug Indication

Used as an anticoagulant in patients with disseminative blood vessel coagulation, hemorrhagic lesions, and hemorrhagic tendencies. It prevents blood clot formation during extracorporeal circulation in patients undergoing continuous renal replacement therapy and extra corporeal membrane oxygenation.

Mechanism of Action

Nafamostat mesilate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases and activation of protease-activated receptors (PARs). Nafamostat inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts. It is shown to act as an antioxidant in TNF-α-induced ROS production.

Other CAS

81525-10-2

Absorption Distribution and Excretion

Two metabolites of NM, p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), are renally excreted. Nafamostat accumulates in the kidneys.

Metabolism Metabolites

Nafamostat is mainly hydrolyzed by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in human liver cytosol. Main metabolites are p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN) as inactive protease inhibitors.

Wikipedia

Nafamostat

Biological Half Life

Approximately 8 minutes

Dates

Modify: 2023-08-15

The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19

Kun Li, David K Meyerholz, Jennifer A Bartlett, Paul B McCray Jr
PMID: 34340553   DOI: 10.1128/mBio.00970-21

Abstract

The coronavirus disease 2019 (COVID-19) pandemic has caused significant morbidity and mortality on a global scale. The etiologic agent, severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), initiates host cell entry when its spike protein (S) binds to its receptor, angiotensin-converting enzyme 2 (ACE2). In airway epithelia, the spike protein is cleaved by the cell surface protease TMPRSS2, facilitating membrane fusion and entry at the cell surface. This dependence on TMPRSS2 and related proteases suggests that protease inhibitors might limit SARS-CoV-2 infection in the respiratory tract. Here, we tested two serine protease inhibitors, camostat mesylate and nafamostat mesylate, for their ability to inhibit entry of SARS-CoV-2 and that of a second pathogenic coronavirus, Middle East respiratory syndrome coronavirus (MERS-CoV). Both camostat and nafamostat reduced infection in primary human airway epithelia and in the Calu-3 2B4 cell line, with nafamostat exhibiting greater potency. We then assessed whether nafamostat was protective against SARS-CoV-2
using two mouse models. In mice sensitized to SARS-CoV-2 infection by transduction with human
, intranasal nafamostat treatment prior to or shortly after SARS-CoV-2 infection significantly reduced weight loss and lung tissue titers. Similarly, prophylactic intranasal treatment with nafamostat reduced weight loss, viral burden, and mortality in K18-
transgenic mice. These findings establish nafamostat as a candidate for the prevention or treatment of SARS-CoV-2 infection and disease pathogenesis.
The causative agent of COVID-19, severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), requires host cell surface proteases for membrane fusion and entry into airway epithelia. We tested the hypothesis that inhibitors of these proteases, the serine protease inhibitors camostat and nafamostat, block infection by SARS-CoV-2. We found that both camostat and nafamostat reduce infection in human airway epithelia, with nafamostat showing greater potency. We then asked whether nafamostat protects mice against SARS-CoV-2 infection and subsequent COVID-19 lung disease. We performed infections in mice made susceptible to SARS-CoV-2 infection by introducing the human version of ACE2, the SARS-CoV-2 receptor, into their airway epithelia. We observed that pretreating these mice with nafamostat prior to SARS-CoV-2 infection resulted in better outcomes, in the form of less virus-induced weight loss, viral replication, and mortality than that observed in the untreated control mice. These results provide preclinical evidence for the efficacy of nafamostat in treating and/or preventing COVID-19.


A Novel Computational Approach for the Discovery of Drug Delivery System Candidates for COVID-19

Taeheum Cho, Hyo-Sang Han, Junhyuk Jeong, Eun-Mi Park, Kyu-Sik Shim
PMID: 33802169   DOI: 10.3390/ijms22062815

Abstract

In order to treat Coronavirus Disease 2019 (COVID-19), we predicted and implemented a drug delivery system (DDS) that can provide stable drug delivery through a computational approach including a clustering algorithm and the Schrödinger software. Six carrier candidates were derived by the proposed method that could find molecules meeting the predefined conditions using the molecular structure and its functional group positional information. Then, just one compound named glycyrrhizin was selected as a candidate for drug delivery through the Schrödinger software. Using glycyrrhizin, nafamostat mesilate (NM), which is known for its efficacy, was converted into micelle nanoparticles (NPs) to improve drug stability and to effectively treat COVID-19. The spherical particle morphology was confirmed by transmission electron microscopy (TEM), and the particle size and stability of 300-400 nm were evaluated by measuring DLSand the zeta potential. The loading of NM was confirmed to be more than 90% efficient using the UV spectrum.


Identification of 13 Guanidinobenzoyl- or Aminidinobenzoyl-Containing Drugs to Potentially Inhibit TMPRSS2 for COVID-19 Treatment

Xiaoqiang Huang, Robin Pearce, Gilbert S Omenn, Yang Zhang
PMID: 34209110   DOI: 10.3390/ijms22137060

Abstract

Positively charged groups that mimic arginine or lysine in a natural substrate of trypsin are necessary for drugs to inhibit the trypsin-like serine protease TMPRSS2 that is involved in the viral entry and spread of coronaviruses, including SARS-CoV-2. Based on this assumption, we identified a set of 13 approved or clinically investigational drugs with positively charged guanidinobenzoyl and/or aminidinobenzoyl groups, including the experimentally verified TMPRSS2 inhibitors Camostat and Nafamostat. Molecular docking using the C-I-TASSER-predicted TMPRSS2 catalytic domain model suggested that the guanidinobenzoyl or aminidinobenzoyl group in all the drugs could form putative salt bridge interactions with the side-chain carboxyl group of Asp435 located in the S1 pocket of TMPRSS2. Molecular dynamics simulations further revealed the high stability of the putative salt bridge interactions over long-time (100 ns) simulations. The molecular mechanics/generalized Born surface area-binding free energy assessment and per-residue energy decomposition analysis also supported the strong binding interactions between TMPRSS2 and the proposed drugs. These results suggest that the proposed compounds, in addition to Camostat and Nafamostat, could be effective TMPRSS2 inhibitors for COVID-19 treatment by occupying the S1 pocket with the hallmark positively charged groups.


SARS-CoV-2 proteins and anti-COVID-19 drugs induce lytic reactivation of an oncogenic virus

Jungang Chen, Lu Dai, Lindsey Barrett, Jennifer James, Karlie Plaisance-Bonstaff, Steven R Post, Zhiqiang Qin
PMID: 34083759   DOI: 10.1038/s42003-021-02220-z

Abstract

An outbreak of the novel coronavirus SARS-CoV-2, the causative agent of Coronavirus Disease-2019 (COVID-19), a respiratory disease, has infected almost one hundred million people since the end of 2019, killed over two million, and caused worldwide social and economic disruption. Because the mechanisms of SARS-CoV-2 infection of host cells and its pathogenesis remain largely unclear, there are currently no antiviral drugs with proven efficacy. Besides severe respiratory and systematic symptoms, several comorbidities increase risk of fatal disease outcome. Therefore, it is required to investigate the impacts of COVID-19 on pre-existing diseases of patients, such as cancer and other infectious diseases. In the current study, we report that SARS-CoV-2 encoded proteins and some currently used anti-COVID-19 drugs are able to induce lytic reactivation of Kaposi's sarcoma-associated herpesvirus (KSHV), one of major human oncogenic viruses, through manipulation of intracellular signaling pathways. Our data indicate that those KSHV + patients especially in endemic areas exposure to COVID-19 or undergoing the treatment may have increased risks to develop virus-associated cancers, even after they have fully recovered from COVID-19.


Strong Binding of Leupeptin with TMPRSS2 Protease May Be an Alternative to Camostat and Nafamostat for SARS-CoV-2 Repurposed Drug: Evaluation from Molecular Docking and Molecular Dynamics Simulations

Jaganathan Ramakrishnan, Saravanan Kandasamy, Ancy Iruthayaraj, Sivanandam Magudeeswaran, Kalaiarasi Chinnasamy, Kumaradhas Poomani
PMID: 33512650   DOI: 10.1007/s12010-020-03475-8

Abstract

The unprecedented coronavirus SARS-CoV-2 outbreak at Wuhan, China, caused acute respiratory infection to humans. There is no precise vaccine/therapeutic agents available to combat the COVID-19 disease. Some repurposed drugs are saving the life of diseased, but the complete cure is relatively less. Several drug targets have been reported to inhibit the SARS-CoV-2 virus infection, in that TMPRSS2 (transmembrane protease serine 2) is one of the potential targets; inhibiting this protease stops the virus entry into the host human cell. Camostat mesylate, nafamostat, and leupeptin are the drugs, in which the first two drugs are being used for COVID-19 and leupeptin also tested. To consider these drugs as the repurposed drug for COVID-19, it is essential to understand their binding affinity and stability with TMPRSS2. In the present study, we performed the molecular docking and molecular dynamics (MD) simulation of these molecules with the TMPRSS2. The docking study reveals that leupeptin molecule strongly binds with TMPRSS2 protein than the other two drug molecules. The RMSD and RMSF values of MD simulation confirm that leupeptin and the amino acids of TMPRSS2 are very stable than the other two molecules. Furthermore, leupeptin forms interactions with the key amino acids of TMPRSS2 and the same have been maintained during the MD simulations. This structural and dynamical information is useful to evaluate these drugs to be used as repurposed drugs, however, the strong binding profile of leupeptin with TMPRSS2, suggests, it may be considered as a repurposed drug for COVID-19 disease after clinical trial.


Successful management of a patient with active Cushing's disease complicated with coronavirus disease 2019 (COVID-19) pneumonia

Akiko Yuno, Yoshiyuki Kenmotsu, Yuka Takahashi, Hiroshi Nomoto, Hiraku Kameda, Kyu Yong Cho, Akinobu Nakamura, Yu Yamashita, Junichi Nakamura, Sho Nakakubo, Keisuke Kamada, Masaru Suzuki, Hirokazu Sugino, Naoko Inoshita, Satoshi Konno, Hideaki Miyoshi, Tatsuya Atsumi, Yutaka Sawamura, Akira Shimatsu
PMID: 33361650   DOI: 10.1507/endocrj.EJ20-0613

Abstract

We provide the details of the successful management of a patient with active Cushing's disease complicated with coronavirus disease 2019 (COVID-19) pneumonia. The patient was a 27-year-old Japanese female healthcare worker who was scheduled to undergo pituitary surgery for Cushing's disease. She had been in close contact with an undiagnosed patient infected with COVID-19 and then developed COVID-19 pneumonia. Despite a lack of known risk factors associated with severe COVID-19 infection, the patient's dyspnea worsened and her respiratory condition deteriorated, as indicated by the need for 7 L/min oxygen supply by mask to maintain her oxygen saturation at >90%. Medical treatment was initiated to control hypercortisolism by the 'block and replace' regimen using steroidogenesis inhibitors and hydrocortisone. The COVID-19 pneumonia improved with multi-modal treatment including antiviral therapy. One month later, after a negative severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) test result and with appropriate protection against virus transmission to medical staff in the operating room and daily medical care nurses, trans-sphenoidal surgery was performed by our highly experienced pituitary surgeon. One month after the surgery, the patient's basal ACTH and cortisol levels and urinary free cortisol were all under the detection limit. Surgical remission was expected. Since hypercortisolism due to active Cushing's disease may worsen a COVID-19 infection, multi-disciplinary management that includes appropriate and prompt treatment strategies is mandatory in such cases.


Potential mechanisms of nafamostat therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation

Wakana Takahashi, Taro Yoneda, Hayato Koba, Tsukasa Ueda, Noriaki Tsuji, Haruhiko Ogawa, Hidesaku Asakura
PMID: 33157292   DOI: 10.1016/j.ijid.2020.10.093

Abstract

Nafamostat, a serine proteinase inhibitor with various actions including antithrombin, antiplasmin, and antitrypsin effects, has been used in clinical practice to treat disseminated intravascular coagulation (DIC) and pancreatitis. This case report describes the clinical course of a patient with COVID-19 pneumonia whose severe hypoxemia, probably caused by DIC and pulmonary embolism, showed remarkable improvement with combination heparin and nafamostat therapy. In addition, beneficial mechanisms of nafamostat against COVID-19 and the necessity of attention to hyperkalemia as an adverse effect are discussed.


A SARS-CoV-2 cytopathicity dataset generated by high-content screening of a large drug repurposing collection

Bernhard Ellinger, Denisa Bojkova, Andrea Zaliani, Jindrich Cinatl, Carsten Claussen, Sandra Westhaus, Oliver Keminer, Jeanette Reinshagen, Maria Kuzikov, Markus Wolf, Gerd Geisslinger, Philip Gribbon, Sandra Ciesek
PMID: 33637768   DOI: 10.1038/s41597-021-00848-4

Abstract

SARS-CoV-2 is a novel coronavirus responsible for the COVID-19 pandemic, in which acute respiratory infections are associated with high socio-economic burden. We applied high-content screening to a well-defined collection of 5632 compounds including 3488 that have undergone previous clinical investigations across 600 indications. The compounds were screened by microscopy for their ability to inhibit SARS-CoV-2 cytopathicity in the human epithelial colorectal adenocarcinoma cell line, Caco-2. The primary screen identified 258 hits that inhibited cytopathicity by more than 75%, most of which were not previously known to be active against SARS-CoV-2 in vitro. These compounds were tested in an eight-point dose response screen using the same image-based cytopathicity readout. For the 67 most active molecules, cytotoxicity data were generated to confirm activity against SARS-CoV-2. We verified the ability of known inhibitors camostat, nafamostat, lopinavir, mefloquine, papaverine and cetylpyridinium to reduce the cytopathic effects of SARS-CoV-2, providing confidence in the validity of the assay. The high-content screening data are suitable for reanalysis across numerous drug classes and indications and may yield additional insights into SARS-CoV-2 mechanisms and potential therapeutic strategies.


A therapeutic combination of two small molecule toxin inhibitors provides broad preclinical efficacy against viper snakebite

Laura-Oana Albulescu, Chunfang Xie, Stuart Ainsworth, Jaffer Alsolaiss, Edouard Crittenden, Charlotte A Dawson, Rowan Softley, Keirah E Bartlett, Robert A Harrison, Jeroen Kool, Nicholas R Casewell
PMID: 33323937   DOI: 10.1038/s41467-020-19981-6

Abstract

Snakebite is a medical emergency causing high mortality and morbidity in rural tropical communities that typically experience delayed access to unaffordable therapeutics. Viperid snakes are responsible for the majority of envenomings, but extensive interspecific variation in venom composition dictates that different antivenom treatments are used in different parts of the world, resulting in clinical and financial snakebite management challenges. Here, we show that a number of repurposed Phase 2-approved small molecules are capable of broadly neutralizing distinct viper venom bioactivities in vitro by inhibiting different enzymatic toxin families. Furthermore, using murine in vivo models of envenoming, we demonstrate that a single dose of a rationally-selected dual inhibitor combination consisting of marimastat and varespladib prevents murine lethality caused by venom from the most medically-important vipers of Africa, South Asia and Central America. Our findings support the translation of combinations of repurposed small molecule-based toxin inhibitors as broad-spectrum therapeutics for snakebite.


COVID-19-associated coagulopathy and disseminated intravascular coagulation

Hidesaku Asakura, Haruhiko Ogawa
PMID: 33161508   DOI: 10.1007/s12185-020-03029-y

Abstract

The pathology of coronavirus disease 2019 (COVID-19) is exacerbated by the progression of thrombosis, and disseminated intravascular coagulation (DIC), and cytokine storms. The most frequently reported coagulation/fibrinolytic abnormality in COVID-19 is the increase in D-dimer, and its relationship with prognosis has been discussed. However, limits exist to the utility of evaluation by D-dimer alone. In addition, since the coagulation/fibrinolytic condition sometimes fluctuates within a short period of time, regular examinations in recognition of the significance of the examination are desirable. The pathophysiology of disseminated intravascular coagulation (DIC) associated with COVID-19 is very different from that of septic DIC, and both thrombotic and hemorrhagic pathologies should be noted. COVID-19 thrombosis includes macro- and microthrombosis, with diagnosis of the latter depending on markers of coagulation and fibrinolysis. Treatment of COVID-19 is classified into antiviral treatment, cytokine storm treatment, and thrombosis treatment. Rather than providing uniform treatment, the treatment method most suitable for the severity and stage should be selected. Combination therapy with heparin and nafamostat is expected to develop in the future. Fibrinolytic therapy and adsorption therapy require further study.


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